![molecular formula C14H19LiN2O5 B2410299 Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate CAS No. 2402830-18-4](/img/structure/B2410299.png)

Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

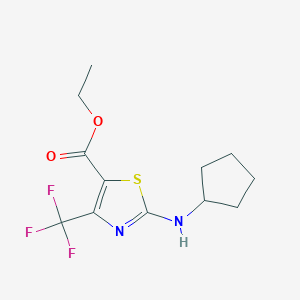

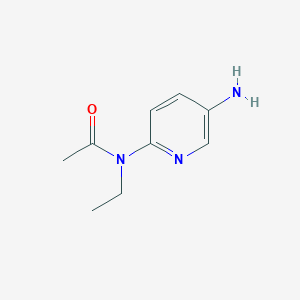

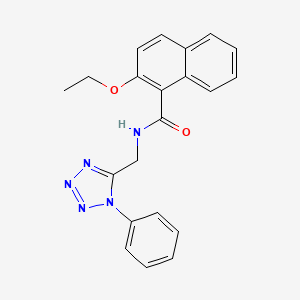

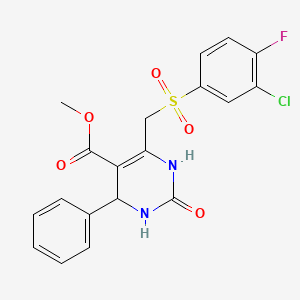

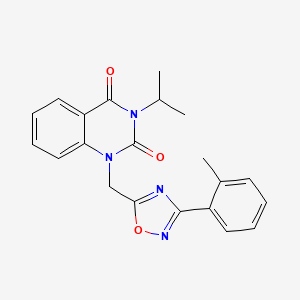

Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate is a useful research compound. Its molecular formula is C14H19LiN2O5 and its molecular weight is 302.26. The purity is usually 95%.

BenchChem offers high-quality Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuroprotection in Neurodegenerative Disorders

Lithium has been recognized for its neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's. It modulates several homeostatic mechanisms involved in neurotrophic response, autophagy, oxidative stress, inflammation, and mitochondrial function. This wide range of intracellular responses is primarily due to its inhibition of glycogen synthase kinase-3 beta (GSK-3β) and inositol monophosphatase (IMP) (Forlenza, De-Paula, & Diniz, 2014).

Inhibition of Tau Phosphorylation

Lithium reduces the phosphorylation of tau, a protein involved in neurodegenerative disorders like Alzheimer’s disease. This action occurs through the direct and reversible inhibition of glycogen synthase kinase-3, which has implications for developing interventions for Alzheimer's disease (Hong, Chen, Klein, & Lee, 1997).

Cellular Mechanisms

Molecular and Cellular Biology

Lithium's ability to regulate cellular functions, such as inhibiting the metabolism of inositol-1,4,5-trisphosphate, which impacts ionic intracellular calcium concentration, shows its potential for understanding and modifying cellular mechanisms in various disorders (Tan, Javors, Seleshi, Lowrimore, & Bowden, 1990).

Activation of Wnt/β-Catenin Signalling Pathway

Lithium ions have been found to activate the Wnt/β-catenin signalling pathway in human periodontal ligament-derived cells, suggesting its role in tissue engineering and regenerative medicine (Han, Wu, Chang, & Xiao, 2012).

Cellular Protection and Aging

Protection Against Excitotoxicity

Chronic exposure to lithium protects neurons in the central nervous system against excitotoxicity, specifically by inhibiting N-methyl-D-aspartate (NMDA) receptor-mediated calcium influx. This finding is relevant for understanding mechanisms in bipolar disorder and potential therapeutic applications (Nonaka, Hough, & Chuang, 1998).

Anti-Aging Properties

Lithium exposure in Caenorhabditis elegans showed increased survival during normal aging, suggesting its potential application in studies related to aging and longevity. This effect is linked to altered expression of genes associated with nucleosome functions and histone methylation (McColl, Killilea, Hubbard, Vantipalli, Melov, & Lithgow, 2008).

Clinical Implications and Future Research

Potential in Alzheimer’s Disease Treatment

Lithium's neuroprotective and neurotrophic effects, along with its ability to lower tau and β-amyloid levels, make it a promising candidate for treating Alzheimer's disease. Ongoing clinical trials are exploring its effectiveness in this area (Zhong & Lee, 2007).

Synthesis and Chemical Applications

The synthesis and functionalization of lithium compounds, including the specific compound mentioned, have various applications in the field of organic chemistry. This includes the development of new molecules and materials with potential pharmaceutical applications (Palomo, Aizpurua, Benito, Cuerdo, Fratila, Miranda, & Linden, 2006).

Propriétés

IUPAC Name |

lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5.Li/c1-14(2,3)21-13(19)16-7-9(8-16)15-6-11-10(12(17)18)4-5-20-11;/h4-5,9,15H,6-8H2,1-3H3,(H,17,18);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBQBADLFQJMKX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C)OC(=O)N1CC(C1)NCC2=C(C=CO2)C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19LiN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide](/img/structure/B2410220.png)

![1-Methyl-1,9-diazaspiro[5.5]undecaneaminehydrochloride](/img/structure/B2410221.png)

![7-[(4-Propan-2-yloxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2410234.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2410239.png)